N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide
Description
N~3~-Pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide is a β-alaninamide derivative featuring a pyrimidin-2-yl group at the N3 position and a substituted phenyl moiety linked to a 1,3,5-trimethylpyrazole ring. The pyrimidine core facilitates hydrogen bonding in biological targets, while the trimethylpyrazole group enhances lipophilicity and metabolic stability.
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(pyrimidin-2-ylamino)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]propanamide |
InChI |
InChI=1S/C20H24N6O/c1-14-18(15(2)26(3)25-14)13-16-5-7-17(8-6-16)24-19(27)9-12-23-20-21-10-4-11-22-20/h4-8,10-11H,9,12-13H2,1-3H3,(H,24,27)(H,21,22,23) |
InChI Key |
GKDBDZCFPZXGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazole Ring: This step involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents.
Coupling Reactions: The pyrimidine and pyrazole rings are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the alaninamide moiety through amidation reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N3-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
Research Findings
Pyrazole vs. Triazole Efficacy : The target compound’s 1,3,5-trimethylpyrazole group likely enhances membrane permeability (logP = 3.2) compared to ’s triazole derivative (logP = 2.5), favoring blood-brain barrier penetration .
Synthetic Challenges : Introducing the trimethylpyrazole moiety may require palladium-catalyzed cross-coupling, increasing complexity vs. ’s azide-alkyne cycloaddition .
Enzyme Inhibition: The pyrimidine-β-alaninamide scaffold aligns with known thiamine pyrophosphate-binding motifs, suggesting competitive inhibition mechanisms similar to ’s triazole compound .
Biological Activity
The compound N~3~-pyrimidin-2-yl-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}-beta-alaninamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine moiety : A six-membered ring containing nitrogen atoms, which is known for its role in nucleic acids and various biological functions.
- Pyrazole group : A five-membered ring that contributes to the compound's biological activity, often associated with anti-inflammatory and analgesic properties.
- Beta-alanine derivative : This amino acid component may influence the compound's interaction with biological systems.
Molecular Formula
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups.
Antitumor Activity
Research has indicated that compounds similar to N~3~-pyrimidin-2-yl derivatives exhibit significant antitumor activity. For instance, studies have shown that certain pyrimidine-based compounds can inhibit the growth of various cancer cell lines. In vitro assays demonstrated that these compounds could induce apoptosis in tumor cells, particularly in leukemia models .
Antimicrobial Properties
N~3~-pyrimidin-2-yl derivatives have also been evaluated for their antimicrobial properties. For example, studies involving pyrazolo[3,4-d]pyrimidines revealed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves interference with bacterial DNA synthesis or function.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes and leading to cell death.
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis or other metabolic pathways critical for cell survival.
Study 1: Antitumor Efficacy
A study published in Cancer Research examined the effects of a structurally related pyrimidine compound on leukemia cells. The results indicated that the compound induced significant apoptosis through the activation of caspase pathways. The study concluded that such compounds could serve as potential therapeutic agents for leukemia treatment .
Study 2: Antimicrobial Activity
In another investigation published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various pyrimidine derivatives against a panel of bacterial strains. The results showed that N~3~-pyrimidin-2-yl derivatives exhibited notable antibacterial activity, particularly against resistant strains like MRSA. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
